6,6-Dimethyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride
Description
6,6-Dimethyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride, also known as DPT, is a chemical compound that has been widely used in scientific research. DPT has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, toxicology, and neuroscience. In
Scientific Research Applications
Antiplasmodial Activity
A series of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines, including variants of the core structure mentioned, exhibited potent in vitro antiplasmodial activity against both sensitive and drug-resistant strains of Plasmodium falciparum. These compounds, demonstrating low nanomolar range effectiveness and minimal mammalian cell toxicity, hold potential for malaria treatment (Lourens et al., 2016).
Antitrypanosomal Agents
Derivatives of 1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamines have shown promise as antitrypanosomal agents, effective against Trypanosoma rhodesiense in mice. These findings indicate potential for treating trypanosomiasis, a disease caused by parasitic protozoans (Turner & Werbel, 1985).
Polymer Science
Phenyl-1,3,5-triazine functional aromatic polyamides have been synthesized, featuring high thermal stability and organosolubility. These materials, which can form high-quality films, are of interest for advanced applications due to their excellent mechanical properties and stability at high temperatures (Yu et al., 2012).
Environmental Science
Studies on the dissipation kinetics of soil-applied herbicides have included triazine derivatives, offering insights into their environmental fate and assisting in the development of more sustainable agricultural practices (Baer & Calvet, 1999).
Antibacterial Research
1-Phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine derivatives have been identified as potent inhibitors of Escherichia coli dihydrofolate reductase, demonstrating the potential for developing new antibacterial agents to combat drug-resistant bacteria (Srinivasan, Tonddast-Navaei, & Skolnick, 2015).
Synthesis and Chemical Analysis
Innovative methods for synthesizing 1,3,5-triazine derivatives through one-pot reactions have been developed, enhancing the efficiency of producing these compounds for various applications, including anticancer properties (Junaid et al., 2019).
properties
IUPAC Name |
6,6-dimethyl-1-phenyl-1,3,5-triazine-2,4-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5.ClH/c1-11(2)15-9(12)14-10(13)16(11)8-6-4-3-5-7-8;/h3-7H,1-2H3,(H4,12,13,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPFZWLLUCPLDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=CC=C2)N)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940985 | |
Record name | 6,6-Dimethyl-1-phenyl-1,3,5-triazinane-2,4-diimine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30940985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride | |
CAS RN |
1931-17-5 | |
Record name | NSC160892 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001931175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC160892 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160892 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,6-Dimethyl-1-phenyl-1,3,5-triazinane-2,4-diimine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30940985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-DIAMINO-1,2-DIHYDRO-2,2-DIMETHYL-1-PHENYL-S-TRIAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E12BZT34SJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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